2-(Ethylamino)butanenitrile hydrochloride 2-(Ethylamino)butanenitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126160-96-9
VCID: VC5992950
InChI: InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H
SMILES: CCC(C#N)NCC.Cl
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63

2-(Ethylamino)butanenitrile hydrochloride

CAS No.: 2126160-96-9

Cat. No.: VC5992950

Molecular Formula: C6H13ClN2

Molecular Weight: 148.63

* For research use only. Not for human or veterinary use.

2-(Ethylamino)butanenitrile hydrochloride - 2126160-96-9

Specification

CAS No. 2126160-96-9
Molecular Formula C6H13ClN2
Molecular Weight 148.63
IUPAC Name 2-(ethylamino)butanenitrile;hydrochloride
Standard InChI InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H
Standard InChI Key OSFIALBHIKKUSI-UHFFFAOYSA-N
SMILES CCC(C#N)NCC.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-(Ethylamino)butanenitrile hydrochloride consists of a butanenitrile backbone substituted with an ethylamino group at the second carbon, forming a hydrochloride salt. Its molecular formula is C₆H₁₃N₂·HCl, yielding a molecular weight of 149.5 g/mol (calculated from atomic masses: C=72, H=14, N=28, Cl=35.5) . The compound’s structure aligns with nitrile derivatives that exhibit both polar (due to the nitrile and amine groups) and nonpolar (alkyl chain) regions, influencing its solubility and reactivity.

Physicochemical Properties

While direct measurements for 2-(ethylamino)butanenitrile hydrochloride are unavailable, comparisons to similar compounds suggest:

  • Density: ~0.9–1.1 g/cm³ (analogous to 2-aminobutanenitrile) .

  • Boiling Point: Estimated 180–200°C, higher than 2-aminobutanenitrile (160.5°C) due to the ethyl group’s steric effects.

  • Solubility: Likely soluble in polar solvents like water, ethanol, and dichloromethane, as seen in 2-amino-2,3-dimethylbutyronitrile .

  • pKa: ~5–6, consistent with alkylamine hydrochlorides .

Synthesis and Reaction Pathways

Strecker Reaction Modifications

The synthesis of 2-(ethylamino)butanenitrile hydrochloride may follow a modified Strecker reaction, analogous to methods used for 2-aminobutyronitrile . In this approach:

  • Aldehyde Substrate: Butyraldehyde or a derivative reacts with ethylamine hydrochloride.

  • Cyanide Source: Sodium cyanide introduces the nitrile group.

  • Ammonia Pressure: Sealed reactors enhance reaction efficiency, as demonstrated in patents achieving 85–90% yields for similar compounds .

Example Protocol:

  • Mix ethylamine hydrochloride (1 mol), sodium cyanide (1.5 mol), and butyraldehyde (1 mol) in aqueous ammonia under 0.3–0.5 MPa pressure.

  • React at 20–25°C for 20 hours, followed by extraction with dichloromethane and salt washing .

  • Yield estimates: 70–80%, with purity >85% via GC analysis .

Challenges in Synthesis

  • Steric Hindrance: The ethyl group may reduce reaction rates compared to smaller amines like ammonia .

  • Byproduct Formation: Competing reactions (e.g., over-alkylation) necessitate precise stoichiometry and temperature control .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrile derivatives are pivotal in synthesizing antiepileptic drugs like levetiracetam . For 2-(ethylamino)butanenitrile hydrochloride:

  • Potential Role: Intermediate for chiral amines or β-amino acids used in neuractive compounds.

  • Case Study: Analogous 2-aminobutanenitrile derivatives are hydrolyzed to amides for cyclization into lactams .

Agrochemical Uses

2-Amino-2,3-dimethylbutyronitrile is a precursor for imidazolinone herbicides . By extension, 2-(ethylamino)butanenitrile hydrochloride could serve in:

  • Herbicide Synthesis: As a building block for alkyl-substituted imidazolinones.

  • Chiral Ligands: Facilitating asymmetric catalysis in pesticide production .

Future Research Directions

Optimization of Synthesis

  • Catalyst Development: Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) could improve yields, as seen in related syntheses .

  • Green Chemistry: Exploring water-based reactions or biocatalytic methods to reduce solvent waste.

Biological Activity Screening

  • Anticonvulsant Potential: Testing analogs in vivo for seizure suppression.

  • Herbicidal Efficacy: Evaluating structure-activity relationships in weed control.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator